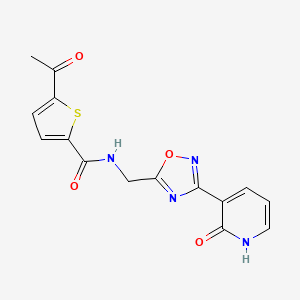

5-acetyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide

説明

特性

IUPAC Name |

5-acetyl-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O4S/c1-8(20)10-4-5-11(24-10)15(22)17-7-12-18-13(19-23-12)9-3-2-6-16-14(9)21/h2-6H,7H2,1H3,(H,16,21)(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLUPKPCOQBJLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C(=O)NCC2=NC(=NO2)C3=CC=CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-acetyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a thiophene ring and an oxadiazole moiety, which are known for their diverse biological activities. The presence of the 2-oxo group in the pyridine structure enhances its lipophilicity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the oxadiazole ring via cyclization.

- Introduction of the thiophene moiety through electrophilic substitution.

- Acetylation to yield the final product.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For example, compounds structurally similar to 5-acetyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide have shown cytotoxic effects against various cancer cell lines, including:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 10.38 |

| 5b | U-937 | 15.00 |

| 5c | HepG2 | 12.50 |

These compounds induce apoptosis through mechanisms involving p53 activation and caspase cleavage .

Antimicrobial Activity

The antimicrobial potential of similar oxadiazole derivatives has been documented extensively. The mechanism is believed to involve the inhibition of biofilm formation and disruption of bacterial cell membranes . For instance, certain oxadiazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.

Cytotoxicity Studies

In cytotoxicity assays using L929 cells, concentrations of 100 µM and higher showed significant toxicity for certain derivatives . The results indicate that while some compounds enhance cell viability at lower concentrations, others exhibit dose-dependent cytotoxicity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds with oxadiazole rings often inhibit enzymes involved in cancer progression.

- Induction of Apoptosis : Activation of apoptotic pathways through p53 signaling has been observed in treated cancer cells .

- Antimicrobial Mechanisms : The presence of functional groups such as -N=CO may interfere with gene transcription related to biofilm formation in bacteria .

Case Studies

Several studies have explored the efficacy of oxadiazole derivatives in cancer treatment:

- Study on MCF-7 Cells : A derivative showed a significant reduction in cell proliferation at concentrations as low as 10 µM.

- Antimicrobial Assays : A series of derivatives were tested against various pathogens, displaying MIC values ranging from 5 to 20 µg/mL.

Q & A

Q. What are the key synthetic routes for preparing 5-acetyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide?

Methodological Answer: The synthesis typically involves three critical steps:

- Oxadiazole ring formation : Cyclization of precursors (e.g., nitrile and hydroxylamine derivatives) under acidic or basic conditions, as seen in analogous oxadiazole syntheses .

- Thiophene functionalization : Friedel-Crafts acylation or coupling reactions to introduce the acetyl-thiophene moiety, similar to methods used for thiophene-containing carboxamides .

- Amide coupling : Reaction of intermediates (e.g., using oxalyl chloride or carbodiimide reagents) to form the final carboxamide linkage . Key Considerations: Optimize reaction temperature and solvent polarity (e.g., acetonitrile or DMF) to enhance yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm the structure of the oxadiazole, thiophene, and dihydropyridinone moieties. For example, the 2-oxo-1,2-dihydropyridin-3-yl group shows characteristic deshielded carbonyl signals at ~165–170 ppm in NMR .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to confirm synthetic intermediates .

- IR Spectroscopy : Identify carbonyl stretches (e.g., acetyl at ~1700 cm) and amide bonds (~1650 cm) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity and biological interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks on the oxadiazole and thiophene rings .

- Molecular Docking : Screen against biological targets (e.g., kinases or enzymes) using software like AutoDock Vina. Focus on the dihydropyridinone moiety, which may mimic NADH cofactors in redox enzymes .

- MD Simulations : Assess stability in aqueous or lipid bilayers to guide formulation studies .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Comparative Assay Design : Replicate studies under standardized conditions (e.g., cell lines, incubation time). For example, antimicrobial activity may vary due to differences in bacterial strain susceptibility .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that could explain conflicting results .

- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via biochemical assays (e.g., enzyme inhibition kinetics) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Salt Formation : Introduce counterions (e.g., HCl or sodium salts) via pH-controlled crystallization to enhance aqueous solubility .

- Prodrug Design : Modify the acetyl or carboxamide groups with hydrolyzable esters or PEG linkers to improve membrane permeability .

- Nanoparticle Encapsulation : Use liposomal or polymeric carriers to increase circulation time, as demonstrated for structurally related thiophene derivatives .

Experimental Design and Data Analysis

Q. How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with variations in the oxadiazole (e.g., replacing oxygen with sulfur) or thiophene (e.g., substituent position) to assess impact on activity .

- Bioisosteric Replacement : Substitute the dihydropyridinone ring with quinazolinone or pyridone scaffolds to evaluate target specificity .

- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with biological endpoints (e.g., IC) .

Q. What are the best practices for analyzing tautomeric equilibria in this compound?

Methodological Answer:

- Spectroscopic Monitoring : Track tautomerism (e.g., keto-enol forms in the dihydropyridinone ring) using NMR in deuterated solvents at varying temperatures .

- Computational Analysis : Compare DFT-calculated tautomer energies with experimental data to identify dominant forms .

- Crystallography : Resolve crystal structures to confirm tautomeric states, as done for similar thiophene-oxadiazole hybrids .

Contradiction Resolution

Q. Why might synthetic yields vary significantly across different studies?

Methodological Answer:

- Reagent Purity : Trace impurities (e.g., moisture in DMF) can inhibit cyclization reactions. Use freshly distilled solvents and anhydrous conditions .

- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/Cu for coupling steps) to improve efficiency, as seen in related heterocycle syntheses .

- Byproduct Analysis : Employ TLC or HPLC to identify side products (e.g., over-oxidized thiophene derivatives) and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。